molecular formula C17H18N2O2 B2991290 4-(2-Naphthoyl)-3,3-dimethylpiperazin-2-one CAS No. 952809-94-8

4-(2-Naphthoyl)-3,3-dimethylpiperazin-2-one

Cat. No.: B2991290
CAS No.: 952809-94-8
M. Wt: 282.343
InChI Key: JWWPXTBIACZUPC-UHFFFAOYSA-N
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Description

4-(2-Naphthoyl)-3,3-dimethylpiperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound features a naphthoyl group attached to a piperazine ring, which is further substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Naphthoyl)-3,3-dimethylpiperazin-2-one typically involves the reaction of 2-naphthoyl chloride with 3,3-dimethylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The reaction can be represented as follows:

2-Naphthoyl chloride+3,3-dimethylpiperazineThis compound\text{2-Naphthoyl chloride} + \text{3,3-dimethylpiperazine} \rightarrow \text{this compound} 2-Naphthoyl chloride+3,3-dimethylpiperazine→this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Naphthoyl)-3,3-dimethylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The naphthoyl group can undergo electrophilic substitution reactions, while the piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of naphthoic acid derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of halogenated naphthoyl derivatives.

Scientific Research Applications

4-(2-Naphthoyl)-3,3-dimethylpiperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Naphthoyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Naphthoyl)-6,6-dimethyl-3-aryl-2,3,6,7-tetrahydrobenzofuran-4(5H)-ones: These compounds share the naphthoyl group but differ in the core structure.

    1,4-Dihydroxy-2-naphthoyl-CoA: Another naphthoyl-containing compound with different biological activities.

Uniqueness

4-(2-Naphthoyl)-3,3-dimethylpiperazin-2-one is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3,3-dimethyl-4-(naphthalene-2-carbonyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-17(2)16(21)18-9-10-19(17)15(20)14-8-7-12-5-3-4-6-13(12)11-14/h3-8,11H,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWPXTBIACZUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CC3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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